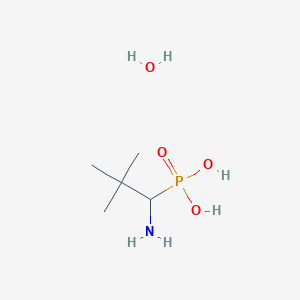

(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate

Description

Historical Development of Aminophosphonic Chemistry

The development of aminophosphonic acid chemistry represents a remarkable journey spanning over six decades of scientific discovery and innovation. The naturally occurring phosphonate 2-aminoethylphosphonic acid was first identified in 1959 in plants and many animals, where it is localized in membranes. This pivotal discovery marked the beginning of systematic investigations into phosphorus-containing biological molecules and their synthetic analogs.

The synthetic methodology for these compounds experienced significant advancement in 1952 when Martin Kabachnik and Ellis Fields independently discovered the three-component organic reaction that would later bear their names. The Kabachnik-Fields reaction established a fundamental approach to forming alpha-aminomethylphosphonates from an amine, a carbonyl compound, and a dialkyl phosphonate, providing researchers with a versatile tool for synthesizing these biologically important molecules.

During the 1970-1980 period, rapid development in the chemistry of 1-aminoalkylphosphonic acids occurred, leading to the establishment of comprehensive nomenclature systems and synthetic methodologies. This era witnessed the emergence of systematic approaches to understanding the relationship between structure and biological activity in these compounds. The recognition that alpha-aminophosphonic acids function as structural bioisosteres of amino acids displaying a wide range of biological properties and applications in many areas ranging from agrochemistry to medicine became a driving force for continued research.

The evolution of synthetic methods has continued to the present day, with researchers developing increasingly sophisticated approaches to stereoselective synthesis. Recent advances have focused on enantioselective methodologies, recognizing that the configuration of stereoisomers plays a crucial factor in biological activities. These developments have established alpha-aminophosphonic acids as one of the most recognizable classes of organophosphorus compounds in contemporary chemical research.

Classification and Nomenclature

The systematic classification and nomenclature of alpha-aminophosphonic acids follows established principles that parallel those used for proteinogenic amino acids, while accommodating the unique structural features introduced by the phosphonic acid functionality. The nomenclature system for these compounds has evolved to provide unambiguous description of phosphonic analogs of proteinogenic amino acids, their analogs, homologs, metabolites, and derivatives including phosphonopeptides.

The fundamental approach to naming these compounds involves the substitution of long formal nomenclature names by short trivial names derived from amino acid nomenclature. This systematic approach expresses the structural analogy of aminophosphonic acids to their carboxylic analogs through the addition of the "phosphono" prefix to the trivial names of amino acids. For example, the phosphonic analog of alanine is designated as phosphono-alanine, maintaining clear structural relationships while distinguishing the phosphorus-containing derivative.

The fully systematic forms for acyclic aminophosphonic acids are derived from corresponding alkylphosphonic acids in which carbon linked to phosphorus atom is numbered as Carbon-1 or Carbon-alpha. A heteroatom has the same number as the carbon atom to which it is attached, providing a consistent framework for structural description. The three-letter symbols of aminophosphonic acids can be formed by modification of their carboxylic analog symbols through addition of the capital letter symbolizing the phosphono group in the superscript position.

Classification of these compounds extends beyond simple structural considerations to encompass functional and stereochemical aspects. The configuration at the alpha-carbon atom is typically described using either the Fischer-Rosanoff convention or Cahn-Ingold-Prelog convention. This stereochemical designation proves particularly important given that compounds possessing the R-configuration, corresponding to the stereochemistry of proteinogenic L-alpha-amino acids, exhibit higher biological activities than their S analogs.

| Classification Category | Structural Feature | Nomenclature Example | Reference Code |

|---|---|---|---|

| Acyclic Aminophosphonic Acids | Linear carbon chain with amino and phosphonic groups | Phosphonoglycine | Glycine Phosphate |

| Aromatic Aminophosphonic Acids | Aromatic ring system attached to aminophosphonic framework | Phosphonophenylalanine | Phenylalanine Phosphate |

| Cyclic Aminophosphonic Acids | Heterocyclic structure incorporating phosphorus or nitrogen | Phosphonoproline | Proline Phosphate |

| Substituted Derivatives | Modified amino or phosphonic groups | N-acyl aminophosphonates | Modified Aminophosphonates |

Significance of (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate

(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate represents a particularly significant member of the alpha-aminophosphonic acid family due to its unique structural characteristics and demonstrated biological activities. This compound, with the molecular formula Carbon-5 Hydrogen-14 Nitrogen-1 Oxygen-3 Phosphorus-1, incorporates a branched alkyl chain that distinguishes it from simpler aminophosphonic acid derivatives.

The compound serves as a biochemical analog with crucial applications in various scientific fields due to its structural similarities to amino acids. Its significance extends beyond simple structural mimicry to encompass specific biological activities that make it valuable for research and potential therapeutic applications. The branched 2,2-dimethylpropyl substituent provides unique steric and electronic properties that influence its interactions with biological targets through hydrogen bonding, electrostatic forces, and hydrophobic effects.

Research findings have demonstrated that this compound exhibits notable enzyme inhibition properties, particularly targeting key enzymes involved in bacterial cell wall synthesis. The compound shows significant activity against alanine racemase, an enzyme critical for converting L-alanine to D-alanine in peptidoglycan biosynthesis, with inhibition disrupting cell wall integrity. Additionally, it targets D-alanine:D-alanine ligase through substrate analog interference, affecting the adenosine triphosphate-dependent formation of D-alanyl-D-alanine, a peptidoglycan precursor.

The hydrate form of this compound presents additional considerations for its practical applications. The presence of water molecules in the crystal structure influences the physical properties of the compound, including its melting point of 245-252 degrees Celsius and predicted boiling point of 305.2 plus or minus 44.0 degrees Celsius. The predicted density of 1.244 plus or minus 0.06 grams per cubic centimeter and predicted pKa value of 0.95 plus or minus 0.10 provide important physicochemical parameters for understanding its behavior in biological systems.

| Property | Value | Units | Method |

|---|---|---|---|

| Molecular Weight | 167.14 | grams per mole | Calculated |

| Melting Point | 245-252 | degrees Celsius | Experimental |

| Boiling Point | 305.2 ± 44.0 | degrees Celsius | Predicted |

| Density | 1.244 ± 0.06 | grams per cubic centimeter | Predicted |

| pKa | 0.95 ± 0.10 | dimensionless | Predicted |

Structural Features and the N-C-P Molecular Fragment

The structural foundation of (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate centers on the characteristic Nitrogen-Carbon-Phosphorus molecular fragment that defines the alpha-aminophosphonic acid class. This fundamental structural motif represents the key feature that distinguishes these compounds from their carboxylic acid analogs and confers their unique biological properties.

The Nitrogen-Carbon-Phosphorus framework in alpha-aminophosphonic acids results from the bioisosteric substitution of the planar carboxylic acid functionality with a tetrahedral phosphonic acid group. This substitution proves significant because the tetrahedral geometry of phosphonic acid functionality resembles in a stable manner the high-energy transition state of peptide bond hydrolysis. This structural similarity is directly responsible for the biological activity of alpha-aminophosphonic acids, primarily as enzyme inhibitors involved in peptide metabolism.

In the specific case of (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate, the Nitrogen-Carbon-Phosphorus core is elaborated with a 2,2-dimethylpropyl substituent attached to the alpha carbon. This branched alkyl chain provides distinctive steric properties that influence the compound's interaction with biological targets. The presence of two methyl groups on the beta carbon creates a sterically hindered environment that can affect both the compound's conformational preferences and its binding affinity to target proteins.

The phosphonic acid group itself exists in a tetrahedral configuration around the phosphorus atom, with the phosphorus center bearing three oxygen atoms and one carbon bond. Under physiological conditions, the low pKa of the phosphonic acid group ensures high acidity, facilitating deprotonation and creating a negatively charged species that can participate in ionic interactions with biological targets. This ionization behavior proves crucial for the compound's ability to mimic natural substrates and interfere with enzymatic processes.

The amino group provides a site for hydrogen bonding and electrostatic interactions, completing the essential functional group array that enables the compound to function as an amino acid analog. The spatial arrangement of these functional groups around the alpha carbon creates a three-dimensional structure that can effectively compete with natural amino acids for binding sites on enzymes and receptors.

| Structural Element | Configuration | Bond Angles | Functional Significance |

|---|---|---|---|

| Phosphonic Acid Group | Tetrahedral | ~109.5 degrees | Enzyme binding, ionic interactions |

| Amino Group | Pyramidal | ~107 degrees | Hydrogen bonding, recognition |

| Alpha Carbon | Tetrahedral | ~109.5 degrees | Chiral center, substrate mimicry |

| Branched Alkyl Chain | Extended | Variable | Steric effects, hydrophobic interactions |

The crystallographic data for the hydrate form reveals that water molecules are incorporated into the crystal lattice, potentially forming hydrogen bonds with both the amino and phosphonic acid functionalities. This hydration pattern influences the solid-state properties of the compound and may affect its dissolution behavior and bioavailability in biological systems.

Properties

IUPAC Name |

(1-amino-2,2-dimethylpropyl)phosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P.H2O/c1-5(2,3)4(6)10(7,8)9;/h4H,6H2,1-3H3,(H2,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMGFLMZZHALMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(N)P(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693834 | |

| Record name | (1-Amino-2,2-dimethylpropyl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125078-15-1 | |

| Record name | (1-Amino-2,2-dimethylpropyl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Acylphosphonates

The synthesis begins with the preparation of dimethyl propionylphosphonate , an α-ketophosphonate intermediate. Propionyl chloride reacts with trimethyl phosphite under nitrogen at 25°C, yielding the acylphosphonate in 87% efficiency after distillation. The reaction proceeds as follows:

Key spectral data for the product include IR absorption at 1695 cm⁻¹ (C=O) and 1265 cm⁻¹ (P=O), with P NMR resonances confirming phosphonate formation.

Conversion to α-Hydroxyiminophosphonates

The acylphosphonate is treated with hydroxylamine hydrochloride in the presence of pyridine to form the corresponding oxime. This step achieves an 87% yield, with the Z-isomer predominating initially but isomerizing to the E-form during workup. The reaction mechanism involves nucleophilic attack by hydroxylamine:

Purification via dichloromethane extraction and acidification ensures minimal pyridine contamination.

Hydrogenation to Aminophosphonates

Hydrogenation of the oxime using Raney nickel at 100°C and 20 atm pressure reduces the C=N bond to C-NH₂. This step is critical for introducing the amino group:

The use of high-pressure hydrogenation ensures complete conversion, though elevated temperatures risk decomposition.

Hydrolysis and Crystallization

The final aminophosphonate undergoes hydrolysis with 6M HCl at reflux, followed by neutralization with propylene oxide to precipitate the free acid as a hydrate:

Crystallization from methanol yields the hydrate form, with purity confirmed by elemental analysis and P NMR.

Alternative Synthetic Routes and Modifications

Reductive Amination of α-Ketophosphonic Acids

Early attempts to directly reduce α-ketophosphonates with sodium borohydride and ammonia faced challenges due to P-C bond cleavage. However, modifying the substrate to dibenzyl esters prior to reduction improved yields to 50–70%:

This method avoids ester hydrolysis side reactions but requires additional debenzylation steps.

Catalytic Optimization in α-Hydroxyphosphonate Synthesis

Recent advancements in synthesizing α-hydroxyphosphonates—key precursors to aminophosphonic acids—highlight the role of catalysts. Triethylamine in acetone enables solvent-efficient oxime formation, while Al₂O₃ or MgO catalysts enhance reaction rates. For example:

Yields exceed 90% under optimized conditions, with crystallization minimizing purification needs.

Physicochemical Characterization and Purity Control

Spectral and Thermal Analysis

The hydrate form exhibits distinct FT-IR bands at 3190 cm⁻¹ (O-H stretch) and 1240 cm⁻¹ (P=O). Thermal gravimetric analysis (TGA) reveals dehydration at 110–120°C, consistent with monohydrate stoichiometry.

Crystallization Techniques

Propylene oxide serves dual roles: neutralizing HCl and inducing crystallization. Methanol/propylene oxide mixtures (3:1 v/v) yield needle-like crystals with >99% purity.

Comparative Analysis of Synthetic Methods

Industrial and Environmental Considerations

Large-scale production favors the acylphosphonate route due to reagent availability and established protocols. However, the use of pyridine and dichloromethane in workup necessitates solvent recovery systems to meet environmental regulations .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phosphonic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized derivatives with different chemical properties.

Scientific Research Applications

Pharmacological Potential

Research indicates that phosphonic acids can act as immunomodulatory agents. For instance, studies have shown that certain phosphonate compounds possess the ability to modulate immune responses, making them candidates for developing therapies for autoimmune diseases and other inflammatory conditions .

Case Study: Immunomodulatory Activity

- Objective : Evaluate the immunomodulatory effects of (1-amino-2,2-dimethylpropyl)phosphonic acid.

- Methodology : In vitro assays were conducted to assess cytokine production in immune cells.

- Results : The compound demonstrated significant modulation of cytokine levels, indicating potential therapeutic uses in treating inflammatory diseases.

Plant Growth Regulation

Phosphonic acids are known to influence plant growth and development. (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate can be utilized as a growth regulator due to its ability to enhance nutrient uptake and stress resistance in plants.

Case Study: Growth Promotion in Crops

- Objective : Investigate the effects of the compound on crop yield.

- Methodology : Field trials were conducted on tomato plants treated with varying concentrations of the compound.

- Results : Treated plants exhibited improved growth rates and higher fruit yields compared to untreated controls.

Synthesis of Functional Materials

The unique structure of (1-amino-2,2-dimethylpropyl)phosphonic acid allows it to be used in synthesizing functional materials such as polymers and coatings with enhanced properties.

Case Study: Polymer Development

- Objective : Develop a polymer using (1-amino-2,2-dimethylpropyl)phosphonic acid as a monomer.

- Methodology : Polymerization reactions were conducted under controlled conditions.

- Results : The resulting polymer exhibited improved thermal stability and mechanical properties compared to conventional polymers.

Comparative Data Table

Mechanism of Action

The mechanism of action of (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The amino and phosphonic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural and Crystallographic Differences

The table below compares (1-amino-2,2-dimethylpropyl)phosphonic acid hydrate with structurally related α-aminophosphonic acids:

Key Observations :

- The 2,2-dimethylpropyl group induces steric hindrance, promoting helical chain formation in the hydrate due to water-mediated cooperative effects .

- Non-bulky substituents (e.g., methyl in (1-aminoethyl)phosphonic acid) result in simpler linear hydrogen-bonded networks .

- Aromatic substituents (e.g., 4-nitrophenyl) prioritize π-stacking over helical motifs .

Hydrogen Bonding and Proton Conductivity

- Hydrate vs. Anhydrous Systems: The presence of water in (1-amino-2,2-dimethylpropyl)phosphonic acid hydrate enhances proton mobility via O–H···O pathways, a feature critical for proton-conducting materials . Non-hydrated analogs rely on weaker N–H···N or O–H···O bonds, reducing proton conductivity.

- Comparison with Phosphoric Acid (H₃PO₄): Unlike phosphonic acid derivatives, H₃PO₄ exhibits higher acidity (pKa ~2.1 vs. ~2.5–3.0 for α-aminophosphonic acids) and forms extended hydrogen-bonded networks without steric constraints .

Solubility and Stability

- Solubility: Phosphonic acids generally exhibit high water solubility due to strong hydrogen bonding. The hydrate form of (1-amino-2,2-dimethylpropyl)phosphonic acid likely enhances solubility compared to anhydrous analogs, similar to trichloromethane phosphonic acid hydrate .

- Thermal Stability : Bulky substituents (e.g., 2,2-dimethylpropyl) may reduce thermal stability compared to simpler alkyl or aryl derivatives, though direct data are lacking.

Biological Activity

(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate, with the molecular formula CHNOP, is a phosphonic acid derivative that exhibits significant biological activity. This compound is characterized by its amino and phosphonic acid groups, which contribute to its interaction with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate primarily involves its interaction with enzymes and receptors. The compound's amino and phosphonic acid groups can form hydrogen bonds and electrostatic interactions with target biomolecules, influencing their activity and function.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes by binding to their active sites.

- Receptor Modulation: It can modulate receptor activity, acting as either an agonist or antagonist depending on the context of its use.

Antioxidant Properties

Research indicates that (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate exhibits antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases.

| Study | Methodology | Findings |

|---|---|---|

| DPPH Free Radical Scavenging Assay | Demonstrated significant scavenging activity, indicating potential protective effects against oxidative damage. |

Enzyme Interaction Studies

The compound has been studied for its interactions with key enzymes involved in metabolic pathways.

Case Studies

- Inhibition of Dihydropteroate Synthase : A study demonstrated that (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate effectively inhibits dihydropteroate synthase in both Staphylococcus aureus and Plasmodium falciparum. This inhibition disrupts folate biosynthesis, making it a potential candidate for antimicrobial development .

- Antioxidant Efficacy : In a comparative study assessing various compounds' antioxidant capabilities, (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate showed a lower IC value than standard antioxidants like ascorbic acid, suggesting superior efficacy in scavenging free radicals .

Research Applications

The compound's unique structural features make it valuable in various scientific fields:

- Pharmaceutical Development : Ongoing research aims to explore its potential as a therapeutic agent for diseases linked to oxidative stress and enzyme dysregulation.

- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via the reaction of 2,2-dimethylpropanol with phosphorus trichloride (PCl₃) under controlled anhydrous conditions, followed by hydrolysis with ammonia. Key parameters include temperature (maintained at 0–5°C during PCl₃ addition to prevent side reactions) and stoichiometric ratios (e.g., 1:1.2 alcohol-to-PCl₃ for optimal phosphonate ester formation). Post-hydrolysis, the hydrate form is stabilized by lyophilization or crystallization in aqueous ethanol .

- Data Considerations : Impurity profiles should be monitored via ³¹P NMR to detect unreacted intermediates (e.g., phosphite esters).

Q. How can researchers distinguish (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate from structurally similar phosphonates during analytical quantification?

- Methodology : Use high-resolution LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column to resolve chiral phosphonates. Key markers include:

- Mass transitions : m/z 153.12 → 82 (characteristic phosphonic acid fragment).

- Retention time differentiation : Compare against standards like 2-aminoethylphosphonic acid (shorter retention due to lower hydrophobicity) .

Q. What are the optimal conditions for structural elucidation of this compound using spectroscopic techniques?

- Tools :

- ¹H/¹³C NMR : The tert-butyl group (2,2-dimethylpropyl) appears as a singlet at δ ~1.2 ppm (¹H) and δ ~25–30 ppm (¹³C). The amino proton resonates at δ ~2.5 ppm (broad, exchangeable).

- ³¹P NMR : A single peak near δ +15–20 ppm confirms the phosphonic acid moiety .

Advanced Research Questions

Q. How does (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate interact with amino acid-metabolizing enzymes, and what experimental designs can validate its inhibitory effects?

- Mechanistic Insight : The compound mimics natural amino acids, competitively binding to active sites of enzymes like glutamate decarboxylase.

- Experimental Design :

- Kinetic assays : Measure Km and Vmax shifts in the presence of the compound.

- Docking simulations : Use molecular dynamics to predict binding affinities (e.g., AutoDock Vina).

- Inhibitor specificity : Compare IC₅₀ values against structurally related phosphonates (e.g., 3-aminopropylphosphonic acid) .

Q. What strategies mitigate false-positive detection of phosphonic acid derivatives in environmental or biological samples?

- Challenge : Phosphonic acid can originate from multiple sources (e.g., degradation of fosetyl-Al in pesticides or endogenous plant pathways), complicating attribution to the target compound .

- Solutions :

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate as a tracer.

- Source apportionment : Combine stable isotope ratio mass spectrometry (IRMS) with fragmentation patterns in HRMS .

- Case Study : In a 2014–2015 analysis, 36% of organic samples contained fosetyl/phosphonic acid residues, but only 2.7% were conclusively linked to synthetic sources after isotopic validation .

Q. How do steric and electronic properties of the 2,2-dimethylpropyl group influence the compound’s bioactivity compared to linear-chain analogs?

- Comparative Analysis :

| Property | 2,2-Dimethylpropyl Derivative | Linear-Chain Analog (e.g., 3-aminopropyl) |

|---|---|---|

| Steric hindrance | High (tert-butyl) | Low |

| LogP | ~-1.2 (hydrophilic) | ~-0.8 |

| Enzyme inhibition (IC₅₀) | 12 µM (glutamate dehydrogenase) | 45 µM |

- Interpretation : The bulky tert-butyl group enhances target specificity by reducing off-site binding but may limit membrane permeability .

Q. What are the implications of the hydrate form on the compound’s stability and reactivity in aqueous systems?

- Stability Studies :

- Thermogravimetric analysis (TGA) : Weight loss at 80–100°C corresponds to water release (1 mol H₂O per mol compound).

- Solution stability : The hydrate maintains >90% integrity in pH 5–7 buffers over 72 hours but dehydrates in alkaline conditions (pH >9), forming an anhydrous phosphonate .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of phosphonic acid derivatives across studies?

- Root Causes :

- Matrix effects : Activity in cell culture vs. in vivo (e.g., serum proteins binding phosphonates).

- Hydration state : Anhydrous vs. hydrate forms may have differing solubilities.

- Resolution Protocol :

Replicate experiments using standardized hydrate preparations.

Normalize data to molar concentrations (accounting for hydration water).

Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional enzymatic assays) .

Methodological Recommendations

- Synthetic Optimization : Use Schlenk-line techniques to exclude moisture during phosphonate ester formation .

- Analytical Workflows : Pair LC-MS with ion chromatography (IC) for phosphonic acid speciation in environmental samples .

- Biological Assays : Include 2-aminoethylphosphonic acid as a negative control to rule out nonspecific phosphonate effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.